molecular formula C27H28N4O B2608210 2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 383148-03-6

2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No.: B2608210
CAS No.: 383148-03-6
M. Wt: 424.548
InChI Key: GYULNYOZVMABRM-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a novel chemical entity designed for oncology research, particularly for investigating new pathways in kinase inhibition. This compound features a 2-methylimidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry known for its role in targeting protein kinases . The imidazo[1,2-a]pyridine scaffold is found in potent inhibitors of critical oncogenic drivers, such as the c-KIT tyrosine kinase . Mutated forms of c-KIT are key drivers in several cancers, including gastrointestinal stromal tumors (GIST), systemic mastocytosis, and acute myeloid leukemia . The structural motif is of significant interest for overcoming drug resistance, as secondary mutations in kinases like c-KIT (e.g., the V654A mutation) often lead to resistance against first-line therapies such as imatinib . The benzhydrylpiperazino moiety incorporated into this molecule is intended to modulate its physicochemical properties and target affinity, potentially leading to enhanced selectivity and efficacy against resistant cancer cell lines. Researchers can utilize this compound as a chemical tool to study signal transduction pathways in carcinogenesis and to probe the mechanisms of kinase inhibition. Further biological characterization is required to fully elucidate its specific molecular target, potency (IC50), and cellular activity.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-21-26(31-15-9-8-14-25(31)28-21)24(32)20-29-16-18-30(19-17-29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYULNYOZVMABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, commonly referred to as a benzhydryl piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that may influence its interaction with various biological targets, including receptors and enzymes.

  • Molecular Formula : C27H28N4O
  • Molecular Weight : 424.54 g/mol
  • CAS Number : 383148-03-6
  • Density : 1.18 ± 0.1 g/cm³

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its interaction with neurotransmitter receptors.

Antitumor Activity

Recent research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related imidazole derivatives showed promising results against various cancer cell lines. The following table summarizes the findings related to the antitumor activity of similar compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5496.26DNA binding
Compound BHCC8276.48Inhibition of proliferation
Compound CNCI-H35820.46Apoptosis induction

The mechanism of action for these compounds often involves the binding to DNA and inhibition of DNA-dependent enzymes, which leads to reduced cell proliferation and increased apoptosis in cancer cells .

Receptor Interaction

The compound's structural features suggest potential interactions with various neurotransmitter receptors, particularly those involved in the central nervous system. Benzhydryl piperazine derivatives have been shown to interact with serotonin and dopamine receptors, which may contribute to their pharmacological effects.

A study evaluating the affinities for imidazoline binding sites (IBS) and adrenergic receptors demonstrated that compounds with similar piperazine structures exhibited high affinities for these targets, suggesting a multifaceted mechanism of action that could be harnessed for therapeutic purposes .

Case Studies

  • Case Study on Antihypertensive Effects : A compound structurally related to this compound was evaluated in spontaneously hypertensive rats. The study found that high-affinity compounds for IBS and alpha(2) adrenergic receptors significantly reduced mean arterial blood pressure (MAP), indicating potential use in managing hypertension .
  • Antimicrobial Activity Evaluation : Another investigation assessed the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting that modifications to the piperazine structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Varied Substituents

Key Compounds (from ):

Compound Substituent at Imidazopyridine-8 Yield (%) Melting Point (°C) PLA2 Inhibition (IC50, μM)
3f Naphthalen-1-yl 86 179–182 14.3
3g 4-Chlorophenyl 82 111–114 219
3i 2-Fluoro-3-methoxyphenyl 86 190–192 123

Comparison :

  • Target Compound: Lacks substituents at the imidazopyridine-8 position but has a 2-methyl group.
  • Activity: The target’s benzhydrylpiperazino group may enhance PLA2 inhibition compared to 3g (IC50 = 219 μM), though direct activity data for the target is unavailable .

Piperazine-Linked Heterocycles with Modified Aromatic Groups

Key Compounds :

2-(4-Benzylpiperazinyl)-3-[(Z)-thiazolidinone]methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Features a benzylpiperazine and a thioxo-thiazolidinone group. The benzyl group is less bulky than benzhydryl, possibly reducing receptor selectivity but improving solubility .

2-(4-Benzhydrylpiperazino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Shares the benzhydrylpiperazino group but replaces the imidazopyridine-ethanone with a pyridopyrimidinone system. The absence of the ethanone group may limit hydrogen-bonding interactions critical for enzyme inhibition .

Sulfanyl-Substituted Imidazopyridines

Key Compound: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (–11):

  • Replaces the benzhydrylpiperazino group with a 4-fluorophenylsulfanyl moiety.
  • Safety data indicate stringent handling requirements due to reactivity .

Pyrazino/Pyridopyrimidinone Derivatives ()

  • Derivatives like 7-(piperazin-1-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one highlight positional isomerism.
  • The 6-position imidazopyridine substituent (vs. 3-position in the target) may shift binding orientation in enzyme pockets, affecting efficacy .

Critical Insights and Contradictions

  • Substituent Position: Activity varies significantly with substituent placement (e.g., 3f vs. 3g), suggesting the target’s 3-position ethanone and 2-methyl group may optimize interactions.
  • Bulk vs. Solubility : The benzhydryl group in the target likely enhances selectivity but may reduce solubility compared to benzyl or smaller substituents .
  • Safety Profile : Sulfanyl-containing analogs (–11) require careful handling, whereas piperazine-linked compounds like the target may offer better stability .

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